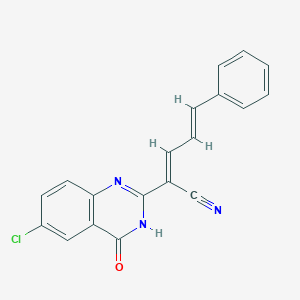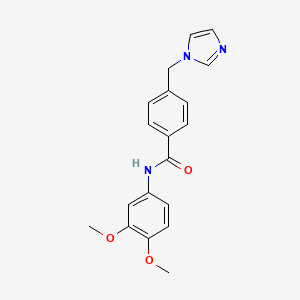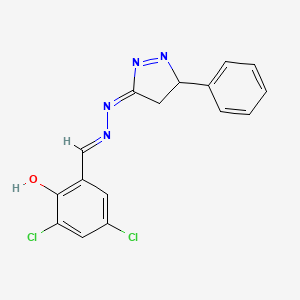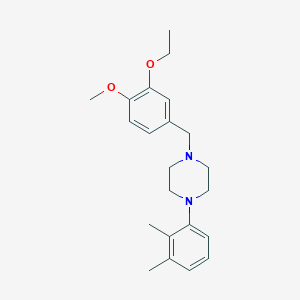
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules and ultimately inhibiting cell growth and proliferation. 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib. This selectivity makes 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile a potent inhibitor of EGFR signaling and a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has been shown to induce apoptosis in cancer cells by inhibiting EGFR signaling. In addition, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has also been investigated for its potential to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in cancer biology. 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has also been extensively studied, and its mechanism of action is well understood. However, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has some limitations as well. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the investigation of the potential of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile in combination with other chemotherapeutic agents. 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has also been investigated for its potential to overcome EGFR-mediated resistance to chemotherapy, and further research in this area may lead to the development of new strategies for cancer therapy. Finally, the development of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile analogs with improved pharmacokinetic properties may increase its effectiveness as a therapeutic agent.
Synthesemethoden
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-3-chloro-4-phenylquinazoline, which is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. This compound is then reacted with malononitrile and benzaldehyde to yield 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile. The overall yield of the synthesis is around 20-25%.
Wissenschaftliche Forschungsanwendungen
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines both in vitro and in vivo. 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and paclitaxel, in cancer cells. In addition, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-5-phenyl-2,4-pentadienenitrile has been investigated for its potential to overcome EGFR-mediated resistance to chemotherapy.
Eigenschaften
IUPAC Name |
(2E,4E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-15-9-10-17-16(11-15)19(24)23-18(22-17)14(12-21)8-4-7-13-5-2-1-3-6-13/h1-11H,(H,22,23,24)/b7-4+,14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDSFPDMATNPP-CUJDEGIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)

![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)benzoate](/img/structure/B6005518.png)
![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)


![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)